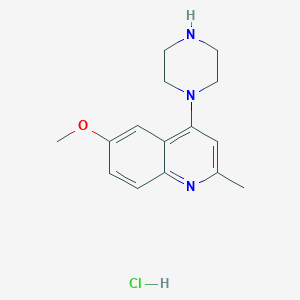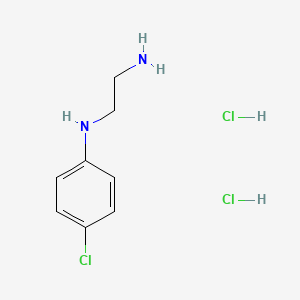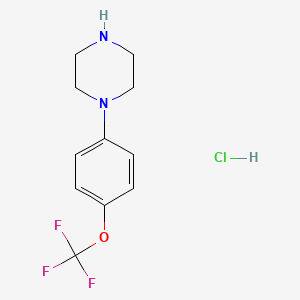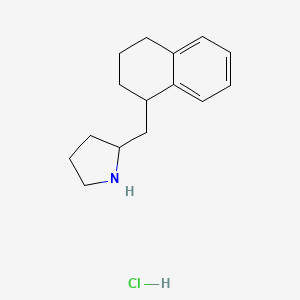
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22ClN . It has a molecular weight of 251.79 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound .Chemical Reactions Analysis
Specific chemical reactions involving 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to design new molecules with a variety of biological profiles, aiding in the discovery of treatments for various diseases.
Pharmacotherapy
In pharmacotherapy, this compound’s derivatives show promise due to their biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . Its structural diversity allows for the development of pharmacologically active lead compounds for therapeutic use.
Organic Synthesis
The compound serves as a building block in organic synthesis. Its pyrrolidine ring can be constructed from different cyclic or acyclic precursors or functionalized if preformed . This flexibility makes it valuable for synthesizing a wide range of organic molecules, potentially leading to new materials or chemical entities.
Chemical Biology
In chemical biology, this compound can be utilized to study biological systems and processes. Its ability to bind selectively to proteins due to the stereogenicity of carbons in the pyrrolidine ring makes it a useful tool for probing biological pathways and understanding disease mechanisms .
Biochemistry
The compound’s role in biochemistry is significant due to its potential impact on metabolic pathways and enzyme reactions. It can be used to investigate the biochemical basis of diseases and to develop biochemical assays for research and diagnostic purposes.
Anticonvulsant Activity
Specific derivatives of this compound, such as those with a non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring, have been found to positively affect anticonvulsant activity . This application is crucial for the development of new treatments for seizure disorders.
Mecanismo De Acción
Biochemical Pathways
While specific pathways affected by THN-pyrrolidine are not explicitly documented, we can speculate based on its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold. It is present in various biologically active molecules, including alkaloids and pharmacologically important agents . THN-pyrrolidine likely influences pathways related to neurotransmission, inflammation, or cell signaling.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence THN-pyrrolidine’s efficacy and stability. For instance, pH variations may affect its solubility and absorption.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQCMTVBBADAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



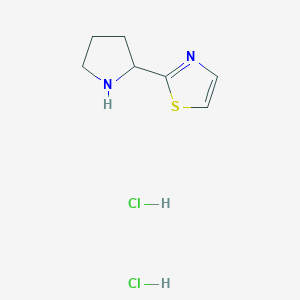
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
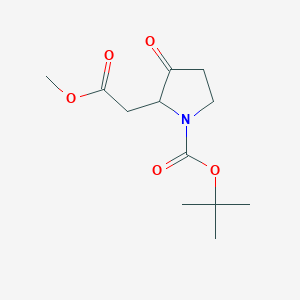
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
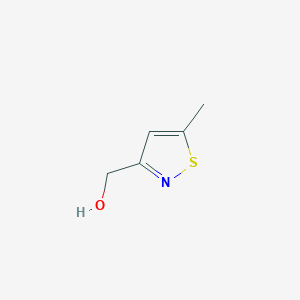
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

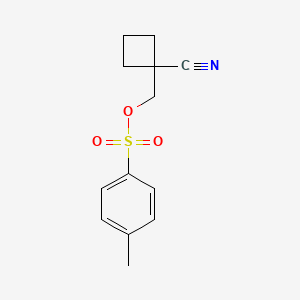
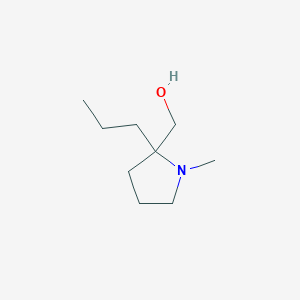
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
